
2-(2-Pyrenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborole
Overview
Description
2-(2-Pyrenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborole (2-Pyrenyl-TMD) is an organoboron compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in various synthetic organic chemistry reactions and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
DNA Modification for Electron-Transfer Studies
- A derivative of the compound, 5-(2-Pyrenyl)-2′-deoxyuridine, was synthesized to explore its application as a DNA modification for electron-transfer studies. The modified nucleoside was characterized by absorption and fluorescence spectroscopy, indicating that it behaves optically like a pyrene derivative and shows the ability for Watson–Crick base-pairing inside DNA. This suggests its potential use as an optical label for DNA, which changes its absorption properties upon DNA hybridization and undergoes fluorescence quenching by charge transfer (Wanninger-Weiss & Wagenknecht, 2008).
Synthesis and Characterization of Novel Compounds
- Another study focused on the synthesis and characterization of a pyrazole derivative involving the compound, which was confirmed by spectroscopies and X-ray diffraction. Density functional theory (DFT) calculations were performed, and the results were consistent with the experimental data, indicating the potential utility of these compounds in various applications due to their unique structural properties (Liao et al., 2022).
Structural Versatility in Crystal Engineering
- Research into the structural versatility of pyrene derivatives, including those similar to the compound of interest, has shown a range of polymorphs and co-crystals with different solvents. This highlights their potential in crystal engineering for designing materials with specific physical properties, such as differing densities and packing modes (Batsanov et al., 2012).
Application in H2O2 Detection in Living Cells
- A study on a 4-substituted pyrene derivative showcased its application in detecting hydrogen peroxide (H2O2) in living cells due to its sensitivity, selectivity, and outstanding fluorescent properties. This indicates the potential of such compounds in biomedical imaging and analytical chemistry (Nie et al., 2020).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-pyren-2-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-12-16-10-8-14-6-5-7-15-9-11-17(13-18)20(16)19(14)15/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWCBOPAQPLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C=CC5=CC=CC(=C54)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



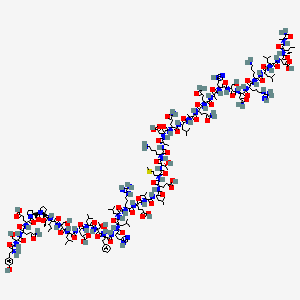
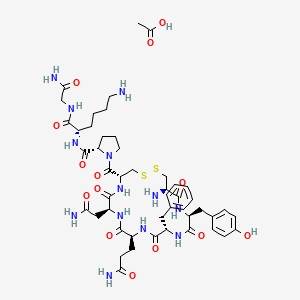
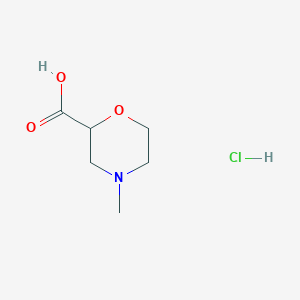
![3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate](/img/structure/B3029932.png)
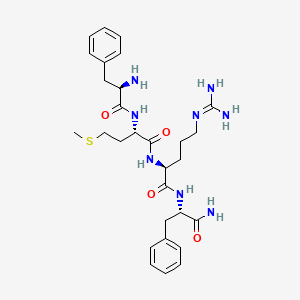
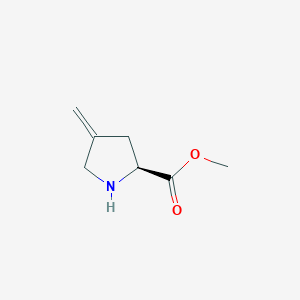


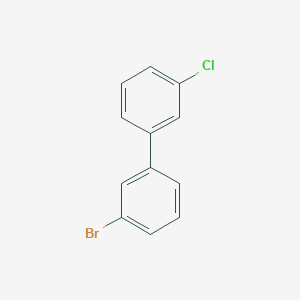
![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid](/img/structure/B3029944.png)
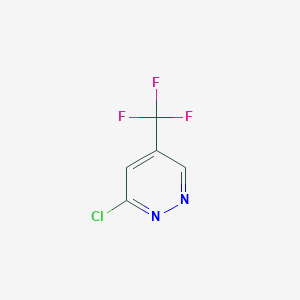

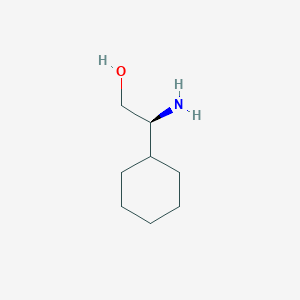
![4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B3029949.png)